molecular formula C10H18ClNS B1432929 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride CAS No. 1864063-07-9

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Cat. No.: B1432929
CAS No.: 1864063-07-9
M. Wt: 219.78 g/mol
InChI Key: UUIONOPQBGCZNG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17NS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dimethylbutylamine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Dimethylbutylamine Group: The dimethylbutylamine group can be introduced via nucleophilic substitution reactions. For example, 3,3-dimethylbutylamine can be reacted with a thiophene derivative under appropriate conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to the formation of dihydrothiophenes or secondary amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiophene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes, secondary amines.

    Substitution: Alkylated or acylated thiophene derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine: The free amine form of the compound.

    3,3-Dimethyl-1-(thiophen-2-yl)butan-1-ol: An alcohol derivative with similar structural features.

    2-(Thiophen-2-yl)ethylamine: A simpler amine derivative of thiophene.

Uniqueness

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is unique due to the presence of both the dimethylbutylamine group and the thiophene ring, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

Overview

3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a synthetic compound with the molecular formula C10H17NSHClC_{10}H_{17}NS\cdot HCl. It features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylbutylamine group. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds and ionic interactions with target sites. These interactions may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.
  • Receptor Modulation : Its structural similarity to known active molecules suggests potential as a modulator of neurotransmitter receptors, possibly impacting mood and cognition.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Enzyme Inhibition :
    • A study published in the Journal of Organic Chemistry examined the inhibition of thermolysin by phosphoramidates. While not directly related to our compound, it highlights the potential for similar structures to impact enzyme function significantly .
  • Neuropharmacological Effects :
    • Research has indicated that compounds with thiophene rings can influence dopamine receptor activity. This suggests that this compound may also exhibit neuropharmacological properties worth exploring .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,3-Dimethyl-1-(thiophen-2-yl)butan-1-aminesThiophene ring + Dimethylbutylamine groupPotential enzyme inhibition and receptor binding
3-Methyl-1-(thiophen-2-yl)butan-1-aminesSimilar thiophene structureNeuropharmacological effects
2-(Thiophen-2-yl)ethylamineSimpler amine derivativeLimited activity; serves as a baseline comparison

Synthesis and Industrial Relevance

The synthesis of 3,3-Dimethyl-1-(thiophen-2-yl)butan-1-amines typically involves:

  • Formation of the Thiophene Ring : Utilizing methods like the Paal-Knorr synthesis.
  • Nucleophilic Substitution : Introducing the dimethylbutylamine group through reactions with thiophene derivatives.
  • Hydrochloride Formation : Converting the free amine to its hydrochloride salt enhances solubility and stability for biological applications .

The compound's unique structure makes it valuable in pharmaceutical development, particularly as a building block for more complex molecules.

Properties

IUPAC Name

3,3-dimethyl-1-thiophen-2-ylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-10(2,3)7-8(11)9-5-4-6-12-9;/h4-6,8H,7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIONOPQBGCZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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